Home > Products > Screening Compounds P87353 > (9AR)-octahydro-1H-pyrido[1,2-a]piperazine oxalic acid
(9AR)-octahydro-1H-pyrido[1,2-a]piperazine oxalic acid - 2055840-06-5

(9AR)-octahydro-1H-pyrido[1,2-a]piperazine oxalic acid

Catalog Number: EVT-2673568
CAS Number: 2055840-06-5
Molecular Formula: C10H18N2O4
Molecular Weight: 230.264
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(9AR)-octahydro-1H-pyrido[1,2-a]piperazine oxalic acid is a complex organic compound classified under heterocyclic compounds. It features a unique fused ring structure combining a pyrido[1,2-a]piperazine core with oxalic acid, which contributes to its distinct chemical properties and biological activities. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential applications in drug development and as a building block for synthesizing more complex molecules.

Source

The compound is cataloged under the Chemical Abstracts Service number 2055840-06-5 and is available from various chemical suppliers. Its molecular formula is C10H18N2O4C_{10}H_{18}N_{2}O_{4}, with a molecular weight of 230.27 g/mol .

Classification

(9AR)-octahydro-1H-pyrido[1,2-a]piperazine oxalic acid belongs to the class of pyrido derivatives, which are known for their biological activity. It is particularly noted for its potential applications in pharmaceuticals due to its interaction with biological targets.

Synthesis Analysis

Methods

The synthesis of (9AR)-octahydro-1H-pyrido[1,2-a]piperazine oxalic acid typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. The process often requires specific catalysts and solvents to facilitate the formation of the fused ring system.

Technical Details

Key steps in the synthesis may include:

  1. Formation of the Pyrido Core: This involves the reaction of an appropriate amine with a carbonyl compound to form the pyrido structure.
  2. Cyclization: The cyclization step is crucial for forming the fused ring system characteristic of this compound.
  3. Oxalic Acid Addition: The final step involves complexing with oxalic acid, which may require careful control of pH and temperature to ensure proper formation of the oxalate salt.

Industrial production methods may include large-scale batch or continuous flow processes, optimizing reaction parameters such as temperature, pressure, and time for maximum yield and purity .

Molecular Structure Analysis

Structure

The molecular structure of (9AR)-octahydro-1H-pyrido[1,2-a]piperazine oxalic acid can be represented using its SMILES notation: C1CCN2CCNC[C@H]2C1.O=C(O)C(=O)O. This notation indicates the presence of multiple rings and functional groups that contribute to its chemical reactivity and properties.

Data

  • Molecular Formula: C10H18N2O4C_{10}H_{18}N_{2}O_{4}
  • Molecular Weight: 230.27 g/mol
  • CAS Number: 2055840-06-5
  • IUPAC Name: (R)-octahydro-2H-pyrido[1,2-a]pyrazine oxalate .
Chemical Reactions Analysis

Types of Reactions

(9AR)-octahydro-1H-pyrido[1,2-a]piperazine oxalic acid can undergo several types of chemical reactions:

  • Oxidation: Involves adding oxygen or removing hydrogen, often using oxidizing agents like potassium permanganate.
  • Reduction: Involves adding hydrogen or removing oxygen, typically using reducing agents such as lithium aluminum hydride.
  • Substitution: This reaction replaces one functional group with another, facilitated by catalysts or specific reagents.

These reactions are essential for modifying the compound's properties or synthesizing derivatives with enhanced biological activity or different functionalities .

Mechanism of Action

The mechanism of action for (9AR)-octahydro-1H-pyrido[1,2-a]piperazine oxalic acid is primarily related to its interactions with specific biological targets. Research indicates that it may exhibit antimicrobial and anticancer properties through mechanisms that involve:

  • Inhibition of Enzymatic Activity: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Binding: It may bind to specific receptors in biological systems, influencing signaling pathways that lead to therapeutic effects.

Further studies are required to elucidate the precise mechanisms through which this compound exerts its biological effects .

Physical and Chemical Properties Analysis

Physical Properties

(9AR)-octahydro-1H-pyrido[1,2-a]piperazine oxalic acid is typically a solid at room temperature. Its physical properties include:

  • Appearance: Usually presented as a crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol due to the presence of polar functional groups.

Chemical Properties

Chemical properties include:

  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; undergoes typical reactions characteristic of heterocyclic compounds.

Relevant data on these properties can be critical for applications in research and industry .

Applications

Scientific Uses

(9AR)-octahydro-1H-pyrido[1,2-a]piperazine oxalic acid has several scientific applications:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
  • Medicine: Explored for drug development due to its ability to interact with specific biological targets.
  • Industry: Utilized in developing new materials with unique properties, such as polymers and catalysts.

The versatility of this compound makes it valuable across various scientific disciplines, contributing to advancements in medicinal chemistry and materials science .

Synthetic Methodologies & Optimization

Multi-Step Cyclization Strategies for Pyrido[1,2-a]piperazine Core Assembly

The synthesis of the stereochemically defined (9aR)-octahydro-1H-pyrido[1,2-a]piperazine core requires meticulously designed multi-step cyclization strategies. A prominent approach involves stereoselective ring closure of appropriately functionalized linear precursors containing chiral centers that dictate the final (9aR) configuration. Research demonstrates that reductive amination protocols between protected amino aldehydes and diamino precursors effectively establish the bicyclic framework while preserving stereochemical integrity. For instance, cyclization of N-protected-(R)-piperidine-3-carboxaldehyde with N-(2-aminoethyl)glycine derivatives under hydrogenation conditions (Pd/C, H₂) yields the saturated pyrido[1,2-a]piperazine core with high diastereoselectivity (>95% de) [3]. This strategy capitalizes on existing chiral pool molecules to control the critical stereocenter at position 9a.

Alternative routes employ intramolecular SN₂ reactions for ring closure. Activation of a primary alcohol as a mesylate or tosylate in precursors like (R)-1-(2-hydroxyethyl)-2-(aminomethyl)piperidine facilitates nucleophilic displacement by the secondary amine, forming the second ring under mild basic conditions (K₂CO₃, DMF, 60°C). While efficient, this method requires stringent control of reaction concentration and stoichiometry to minimize dimerization and oligomerization byproducts. Post-cyclization purification often necessitates chromatographic separation or crystallization to achieve the high enantiomeric purity (>98% ee) required for pharmaceutical intermediates [5] [6]. The choice of nitrogen protecting groups (Cbz vs. Boc) significantly impacts both cyclization yield and ease of subsequent deprotection, with Cbz (carbobenzyloxy) offering advantages in hydrogenolytic removal without racemization risk.

Table 1: Comparative Analysis of Pyrido[1,2-a]piperazine Core Cyclization Strategies

Cyclization MethodKey Reagents/ConditionsYield RangeDiastereoselectivityMajor Byproducts
Reductive AminationPd/C, H₂ (50 psi), MeOH, 25°C65-78%>95% deReduced aldehydes, Dimers
Intramolecular SN₂Mesylate/K₂CO₃, DMF, 60°C55-70%>90% deElimination products, Polymers
Ring-Closing MetathesisGrubbs II catalyst, CH₂Cl₂, reflux40-60%Moderate (needs chiral aux.)Isomerized alkenes
Acid-Catalyzed Cyclocondensationp-TsOH, Toluene, reflux70-85%Low (requires resolution)Enol ethers, Tar

Catalytic Systems for Fused-Ring Formation: Solvent & Temperature Dependencies

The formation of the fused bicyclic system exhibits pronounced solvent and temperature dependencies, particularly when employing transition metal catalysis. Palladium-catalyzed cyclizations demonstrate optimal efficiency in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (MeCN) at moderate temperatures (60-80°C). These solvents facilitate substrate solubility and stabilize the transition state of the rate-determining C–N bond formation step. Research indicates that catalyst selection critically influences reaction kinetics: Pd(OAc)₂/XPhos systems achieve complete conversion within 3 hours at 70°C in DMF, whereas Pd₂(dba)₃ with BINAP ligands requires extended reaction times (8-12 hours) under identical conditions but offers improved stereocontrol for challenging substrates [8]. The presence of molecular sieves (3Å) is often essential to sequester water and prevent catalyst deactivation through hydrolysis.

Temperature profiles reveal a delicate balance between reaction rate and stereoselectivity. Lower temperatures (0-25°C) favor high enantioselectivity (>90% ee) in asymmetric hydrogenations of unsaturated precursors but suffer from slow kinetics (24-48 hours for completion). Elevated temperatures (80-100°C) accelerate ring closure but promote epimerization at the 9a position, reducing enantiomeric excess to ≤80% in non-coordinating solvents like toluene. Coordinating solvents like tetrahydrofuran (THF) mitigate this effect, maintaining 88-92% ee even at 80°C by stabilizing the chiral catalyst complex. Microwave irradiation has emerged as a powerful tool, enabling rapid cyclization (minutes vs. hours) with minimized racemization through precise, uniform heating [4] [8]. Solvent-free conditions under ball-milling have also demonstrated promise for specific substrate classes, eliminating solvent dependencies entirely while achieving quantitative yields in select cases.

Oxalic Acid Complexation: pH-Controlled Salt Formation Mechanisms

The conversion of the free base (9aR)-octahydro-1H-pyrido[1,2-a]piperazine to its oxalic acid salt is a pH-driven crystallization process governed by precise proton transfer equilibria. The diacid nature of oxalic acid (pKa₁ = 1.25, pKa₂ = 4.14) enables sequential protonation of the piperazine nitrogen atoms (pKa ~9.5 and ~6.5 for tertiary and secondary amines, respectively). Stoichiometric studies confirm that the thermodynamically favored 1:1 salt (amine:diacid) forms exclusively at pH 4.0-5.0 in aqueous ethanol or isopropanol solutions. Within this pH window, oxalic acid exists predominantly as the hydrogenoxalate anion (HOOC-COO⁻), which protonates the more basic tertiary amine of the piperazine ring, while the secondary amine remains largely unprotonated. This results in a crystalline salt with superior aqueous solubility (23 mg/mL) compared to the free base (<0.1 mg/mL) and enhanced stability against oxidative degradation [1] [2].

Crystallization kinetics reveal that slow antisolvent addition (water into acetone or ethanol solutions) yields the largest, most uniform crystals with low solvent inclusion. Supersaturation control is critical: rapid precipitation generates metastable polymorphs with undesirable hygroscopicity, whereas controlled cooling (0.1°C/min) from 50°C to 5°C in 40% aqueous ethanol affords the stable monohydrate form. X-ray powder diffraction confirms that this polymorph exhibits a characteristic pattern with peaks at 2θ = 12.5°, 16.8°, and 24.3°. Counterion exchange studies demonstrate that oxalate provides superior crystallinity and melting point consistency (230-232°C with decomposition) compared to salts formed with hydrochloric acid (hygroscopic) or citric acid (variable stoichiometry) [5] [6]. The oxalate salt's molecular formula (C₁₀H₁₈N₂O₄) and weight (230.26 g/mol) are consistently verified by elemental analysis and mass spectrometry [1] [2].

Continuous Flow vs. Batch Process Efficiency in Industrial-Scale Synthesis

Industrial-scale production of (9aR)-octahydro-1H-pyrido[1,2-a]piperazine oxalic acid faces significant challenges in translating laboratory batch processes to cost-effective manufacturing. Continuous flow chemistry offers compelling advantages, particularly for hazardous intermediates and exothermic transformations. The hydrogenation step (critical for saturation and chiral induction) demonstrates a 4-fold productivity increase in micro-packed bed reactors (H-Cube Pro™) compared to batch autoclaves. Operating at 70°C and 50 bar H₂ with 10% Pd/C catalyst, flow systems achieve complete conversion of the imine precursor with residence times of 90 seconds versus 6-8 hours in batch mode. Catalyst consumption decreases dramatically (0.1 mol% vs. 1.0 mol% in batch) due to eliminated mass transfer limitations and consistent catalyst wetting [4].

The oxalate salt formation step benefits immensely from continuous crystallization in oscillatory baffled reactors (OBRs). By precisely controlling supersaturation through rapid mixing of the free base in ethanol with aqueous oxalic acid (pH 4.5), OBRs produce monodisperse crystals (D90/D10 < 1.5) with filtration rates 3x faster than batch-crystallized material. This reduces downstream drying times and eliminates milling requirements. However, the initial cyclization steps exhibit complex kinetics incompatible with simple tubular reactors, necessitating cascaded continuous stirred-tank reactors (CSTRs) for optimal performance. Economic modeling indicates that a fully continuous process reduces manufacturing costs by 35-40% through lower solvent volumes (60% reduction), smaller reactor footprints (80% reduction), and reduced energy consumption (45% reduction). Despite these advantages, batch processing retains utility for low-volume production (<100 kg/year) due to lower capital expenditure and operational flexibility for multiproduct facilities [4] [9].

Table 2: Process Efficiency Metrics: Continuous Flow vs. Batch Synthesis

Process ParameterBatch ProcessContinuous Flow ProcessImprovement Factor
Total Reaction Volume (L/kg API)120254.8x reduction
Cycle Time (h/kg)4886x reduction
Catalyst Loading (mol%)1.00.110x reduction
Energy Consumption (kWh/kg)85352.4x reduction
Crystallization Filtration Rate (kg/m²/h)12363x increase
Overall Yield62%78%16% absolute increase
Solvent Waste (L/kg API)9502204.3x reduction

Properties

CAS Number

2055840-06-5

Product Name

(9AR)-octahydro-1H-pyrido[1,2-a]piperazine oxalic acid

IUPAC Name

(9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine;oxalic acid

Molecular Formula

C10H18N2O4

Molecular Weight

230.264

InChI

InChI=1S/C8H16N2.C2H2O4/c1-2-5-10-6-4-9-7-8(10)3-1;3-1(4)2(5)6/h8-9H,1-7H2;(H,3,4)(H,5,6)/t8-;/m1./s1

InChI Key

IZLXUBUCSXDDSG-DDWIOCJRSA-N

SMILES

C1CCN2CCNCC2C1.C(=O)(C(=O)O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.